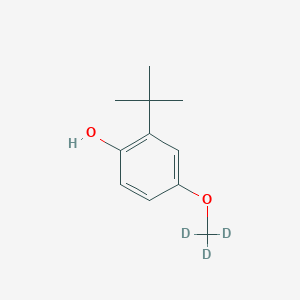

2-(tert-Butyl)-4-methoxyphenol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H16O2 |

|---|---|

Poids moléculaire |

183.26 g/mol |

Nom IUPAC |

2-tert-butyl-4-(trideuteriomethoxy)phenol |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3/i4D3 |

Clé InChI |

MRBKEAMVRSLQPH-GKOSEXJESA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)C(C)(C)C |

SMILES canonique |

CC(C)(C)C1=C(C=CC(=C1)OC)O |

Origine du produit |

United States |

Foundational & Exploratory

2-(tert-Butyl)-4-methoxyphenol-d3 chemical structure and properties

An In-depth Technical Guide to 2-(tert-Butyl)-4-methoxyphenol-d3: Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Due to the limited availability of experimental data for the deuterated compound, this guide leverages extensive information available for its non-deuterated analog, 2-(tert-Butyl)-4-methoxyphenol (a primary component of Butylated Hydroxyanisole, BHA), and discusses the anticipated effects of deuterium (B1214612) substitution. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an isotopically labeled form of 2-(tert-Butyl)-4-methoxyphenol, where the three hydrogen atoms on the methoxy (B1213986) group are replaced by deuterium atoms. This labeling is useful for metabolic studies and for potentially altering the pharmacokinetic properties of the molecule.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 2-(tert-Butyl)-4-(methoxy-d3)phenol |

| Synonyms | 2-BHA-d3, 2-tert-Butyl-4-hydroxyanisole-d3 |

| CAS Number | 85013-37-2[1] |

| Molecular Formula | C₁₁H₁₃D₃O₂ |

| Molecular Weight | 183.28 g/mol |

| Canonical SMILES | C(C)(C)(C)C1=C(O)C=C(OC([2H])([2H])[2H])C=C1 |

| InChI Key | MRBKEAMVRSLQPH-QYYBCOLXSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of 2-(tert-Butyl)-4-methoxyphenol

| Property | Value | Reference |

| Melting Point | 48-63 °C | [2] |

| Boiling Point | 263 °C at 1013 hPa | [2] |

| Flash Point | 142.1 °C | [2] |

| Vapor Pressure | 1.33 hPa at 105 °C | [2] |

| Solubility | Soluble in ethanol, methanol (B129727), chloroform, fats, and oils. Insoluble in water. | [3] |

| Appearance | White to cream or pale yellow crystals or powder. | [3] |

Spectroscopic Data (Non-deuterated Analog)

The following tables present typical spectroscopic data for the non-deuterated 2-(tert-Butyl)-4-methoxyphenol. For the d3 analog, the ¹H NMR spectrum would lack the signal for the methoxy protons, and the ¹³C NMR would show a different splitting pattern for the methoxy carbon. The mass spectrum would show a molecular ion peak shifted by +3 m/z units.

Table 3: ¹H NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.39 | s | 9H | -C(CH₃)₃ |

| 3.75 | s | 3H | -OCH₃ |

| 6.60 | d | 2H | Ar-H |

| 6.85-6.86 | m | 1H | Ar-H |

(Solvent: CDCl₃)

Table 4: ¹³C NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol

| Chemical Shift (ppm) | Assignment |

| 34.6 | -C (CH₃)₃ |

| 29.5 | -C(C H₃)₃ |

| 55.7 | -OC H₃ |

| 110.1 | Ar-C |

| 113.8 | Ar-C |

| 114.9 | Ar-C |

| 141.2 | Ar-C |

| 147.2 | Ar-C |

| 153.3 | Ar-C |

(Solvent: CDCl₃)

Table 5: Mass Spectrometry Data of 2-(tert-Butyl)-4-methoxyphenol

| m/z | Interpretation |

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, it can be synthesized by adapting known procedures for the non-deuterated analog, using a deuterated methylating agent. One plausible method is the methylation of 2-tert-butylhydroquinone using deuterated methyl iodide (CD₃I).

Reaction Scheme:

Materials:

-

2-tert-butylhydroquinone

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Brine

-

Petroleum ether for recrystallization

Procedure:

-

Dissolve 2-tert-butylhydroquinone in anhydrous THF under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice-salt bath.

-

Slowly add a suspension of sodium hydride in THF to the solution and stir for 30 minutes.

-

Add deuterated methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to proceed overnight, gradually warming to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from petroleum ether to obtain this compound.

Workflow Diagram:

Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the antioxidant activity of phenolic compounds like BHA.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Positive control (e.g., non-deuterated BHA, Ascorbic Acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow:

Biological Activity and Signaling Pathways

2-(tert-Butyl)-4-methoxyphenol is a well-known antioxidant, but recent studies have revealed its involvement in other cellular signaling pathways.

Antioxidant Mechanism

The primary antioxidant activity of BHA is attributed to its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, making it less reactive.

Inhibition of RIPK1 Kinase

Recent research has shown that BHA can act as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[4][5][6] This inhibition is independent of its antioxidant activity and can protect cells from TNF-induced necroptosis and RIPK1 kinase-dependent apoptosis.[4][6]

Modulation of the NF-κB Signaling Pathway

BHA has been shown to influence the NF-κB signaling pathway, which is a central regulator of inflammation.[7] By modulating this pathway, BHA can suppress the expression of pro-inflammatory cytokines.

Potential Effects of Deuterium Labeling

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. For phenolic antioxidants, the rate-limiting step in radical scavenging is often the cleavage of the O-H bond. Replacing this hydrogen with deuterium could potentially slow down this reaction. However, in this compound, the deuterium atoms are on the methoxy group, not the phenolic hydroxyl group. Therefore, a significant primary KIE on the direct hydrogen atom transfer from the hydroxyl group is not expected.

However, deuteration at the methoxy position could influence the compound's metabolic stability. Cytochrome P450 enzymes, which are involved in drug metabolism, often catalyze the oxidation of C-H bonds. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This could lead to a longer biological half-life of the deuterated compound compared to its non-deuterated counterpart.

Logical Relationship Diagram:

References

- 1. 2-tert-Butyl-4-methoxyphenol | CAS#:121-00-6 | Chemsrc [chemsrc.com]

- 2. 2-tert-Butyl-4-methoxyphenol for synthesis | 121-00-6 [sigmaaldrich.com]

- 3. B23530.0B [thermofisher.com]

- 4. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 2-(tert-Butyl)-4-methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(tert-Butyl)-4-methoxyphenol, a significant antioxidant, and the preparation of its deuterated analogue, 2-(tert-Butyl)-4-methoxyphenol-d3. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in studies of drug metabolism and pharmacokinetics.

Synthesis of 2-(tert-Butyl)-4-methoxyphenol

The synthesis of high-purity 2-(tert-Butyl)-4-methoxyphenol is crucial to avoid the presence of its isomer, 3-(tert-Butyl)-4-methoxyphenol, which can have different biological activities. A preferred synthetic route involves the selective methylation of 2-tert-butylhydroquinone.[1] This method offers high selectivity for the desired product.

The synthesis proceeds by selectively activating the hydroxyl group at the 4-position of 2-tert-butylhydroquinone using a sterically hindered base.[1] This is followed by an SN2 reaction with a methylating agent, such as methyl iodide.

Experimental Protocol: Synthesis of 2-(tert-Butyl)-4-methoxyphenol

This protocol is adapted from established methods for the selective methylation of substituted hydroquinones.[1]

Materials:

-

2-tert-butylhydroquinone

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-tert-butylhydroquinone in anhydrous THF is prepared.

-

The flask is cooled in an ice-salt bath.

-

Sodium hydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred for 30 minutes at this temperature.

-

Methyl iodide is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed overnight, with the temperature maintained by the ice-salt bath.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-(tert-Butyl)-4-methoxyphenol can be further purified by recrystallization from a suitable solvent such as petroleum ether to obtain a high-purity product.[1]

Isotopic Labeling: Synthesis of this compound

Isotopic labeling of 2-(tert-Butyl)-4-methoxyphenol with deuterium (B1214612) can be achieved by modifying the synthesis of the parent compound. For the preparation of this compound, where the three hydrogen atoms of the methoxy (B1213986) group are replaced by deuterium, a deuterated methylating agent is used. The most common reagent for this purpose is deuterated methyl iodide (CD₃I).

The reaction mechanism remains the same as for the synthesis of the unlabeled compound, with the deuterated methylating agent providing the deuterium atoms for the methoxy group.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-tert-butylhydroquinone

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Deuterated methyl iodide (CD₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-tert-butylhydroquinone in anhydrous THF.

-

Cool the flask in an ice-salt bath.

-

Add sodium hydride portion-wise to the stirred solution.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

Add deuterated methyl iodide (CD₃I) dropwise to the reaction mixture.

-

Allow the reaction to proceed overnight, maintaining the temperature with the ice-salt bath.

-

After the reaction is complete, quench it by the careful, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by recrystallization from a suitable solvent like petroleum ether.

Data Presentation

| Compound | Starting Material | Key Reagents | Solvent | Typical Yield | Isotopic Purity | Reference |

| 2-(tert-Butyl)-4-methoxyphenol | 2-tert-butylhydroquinone | Sodium hydride, Methyl iodide | Anhydrous THF | >80% | N/A | [1] |

| This compound | 2-tert-butylhydroquinone | Sodium hydride, Deuterated methyl iodide (CD₃I) | Anhydrous THF | Expected to be similar to unlabeled synthesis | >98% D | (based on typical isotopic purity of starting material) |

Visualizations

Caption: Synthetic pathway for 2-(tert-Butyl)-4-methoxyphenol.

Caption: Isotopic labeling pathway for this compound.

Caption: General experimental workflow for synthesis and purification.

References

Physicochemical Characteristics of 2-(tert-Butyl)-4-methoxyphenol-d3: A Technical Guide

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(tert-Butyl)-4-methoxyphenol-d3. The information is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound. While specific experimental data for the deuterated analog is limited, this guide presents available information and leverages data from its non-deuterated counterpart, 2-(tert-Butyl)-4-methoxyphenol (a major component of Butylated Hydroxyanisole, BHA), as a close proxy.

Chemical Identity and Structure

This compound is a deuterated form of the synthetic antioxidant 2-(tert-Butyl)-4-methoxyphenol. The deuterium (B1214612) labeling is typically on the methoxy (B1213986) group, which makes it a valuable internal standard for quantitative analysis by mass spectrometry-based methods.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog.

Table 1: General and Physical Properties

| Property | This compound | 2-(tert-Butyl)-4-methoxyphenol |

| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂[1][2] |

| Molecular Weight | 183.27 g/mol | 180.24 g/mol [1][3] |

| Appearance | Off-white solid | White to beige crystalline powder or crystals[4][5] |

| Melting Point | No data available | 48-65 °C[1][2][5] |

| Boiling Point | No data available | 263-269.1 °C at 760 mmHg[1][5][6] |

| Flash Point | No data available | 105.6-142.1 °C[1][5] |

| Vapor Pressure | No data available | 1.33 hPa at 105 °C |

| Density | No data available | 1.0 ± 0.1 g/cm³[1] |

Table 2: Solubility and Partition Coefficients

| Property | Value (for 2-(tert-Butyl)-4-methoxyphenol) |

| Water Solubility | Insoluble; 0.97 g/L (predicted)[2][7][8] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, chloroform, fats, and oils[2][8] |

| LogP (Octanol-Water Partition Coefficient) | 3.00 - 3.25[1][7] |

| pKa (Strongest Acidic) | 10.57 (predicted)[7] |

Experimental Protocols

Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

A common application for this compound is as an internal standard in GC-MS analysis. The following workflow outlines a general procedure for its use in quantifying the non-deuterated analog in a sample matrix.

Caption: A generalized workflow for the use of this compound as an internal standard in GC-MS analysis.

Methodology:

-

Sample Preparation: The analyte (2-(tert-Butyl)-4-methoxyphenol) is extracted from the sample matrix (e.g., plasma, tissue) using a suitable solvent like methylene (B1212753) chloride.[9]

-

Internal Standard Spiking: A known amount of this compound is added to the extracted sample.

-

Derivatization: The extracted compounds may be derivatized, for instance with trifluoroacetic anhydride, to improve their chromatographic properties and detection sensitivity.[9]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their volatility and interaction with the GC column, and then ionized and detected by the mass spectrometer.

-

Data Processing: The chromatographic peaks corresponding to the analyte and the internal standard are integrated.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Synthesis and Recrystallization

High-purity 2-(tert-Butyl)-4-methoxyphenol can be prepared through various synthetic routes, often followed by recrystallization to isolate the desired isomer and remove impurities.

A patented method describes the synthesis by reacting 2-tert-butyl hydroquinone (B1673460) with a methylating agent in the presence of a base with steric hindrance to selectively activate the 4-position hydroxyl group.[10] The crude product is then purified by recrystallization.

Recrystallization Protocol:

-

The crude 2-(tert-Butyl)-4-methoxyphenol is dissolved in a suitable solvent, such as petroleum ether.[10]

-

The solution is heated to reflux for a period (e.g., 30 minutes) to ensure complete dissolution.[10]

-

The solution is then allowed to cool slowly to room temperature, promoting the formation of crystals.

-

The crystals are collected by filtration (e.g., suction filtration) and washed with a small amount of cold solvent.[10]

-

The purified crystals are dried under vacuum to remove any residual solvent.[10]

Spectral Data

While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to be similar to the non-deuterated analog, with the key difference being the absence of a signal for the methoxy protons (which are replaced by deuterium). The spectrum of the non-deuterated compound shows characteristic signals for the tert-butyl protons, the aromatic protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should be very similar to the non-deuterated analog.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 183.27). In a GC-MS analysis with its non-deuterated analog, the two compounds will have similar retention times but will be distinguishable by their different mass-to-charge ratios.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the alkyl and aromatic groups, and C-O stretches. The C-D stretching vibrations of the deuterated methoxy group will appear at a lower frequency compared to the C-H stretches of a non-deuterated methoxy group.

Safety and Handling

2-(tert-Butyl)-4-methoxyphenol is considered hazardous.[5] It may be harmful if swallowed, cause skin and eye irritation, and is suspected of causing cancer.[11][12] It is also toxic to aquatic life with long-lasting effects.[12]

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents, strong bases, and strong acids.[5]

This technical guide provides a summary of the available physicochemical information for this compound. For specific applications, it is recommended to consult the supplier's safety data sheet and relevant scientific literature.

References

- 1. 2-tert-Butyl-4-methoxyphenol | CAS#:121-00-6 | Chemsrc [chemsrc.com]

- 2. 2(3)-tert-Butyl-4-methoxyphenol, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-tert-Butyl-4-methoxyphenole CAS 121-00-6 | 820246 [merckmillipore.com]

- 4. 2,6-Di-tert-butyl-4-methoxyphenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ContaminantDB: 2-tert-Butyl-4-methoxyphenol [contaminantdb.ca]

- 8. 2(3)-tert-Butyl-4-methoxyphenol, 96% | Fisher Scientific [fishersci.ca]

- 9. 2,2'-dihydroxy-3,3'-di-t-butyl-5,5'-dimethoxydiphenyl, a new metabolite of 2-t-butyl-4-methoxyphenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patents.justia.com [patents.justia.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. chemos.de [chemos.de]

In-Depth Technical Guide to the Mass Spectrum Analysis of 2-(tert-Butyl)-4-methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2-(tert-Butyl)-4-methoxyphenol-d3, a deuterated isotopologue of the common antioxidant Butylated Hydroxyanisole (BHA). This document outlines a standard experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), interprets its fragmentation pattern, and presents the data in a structured format for research and quality control applications.

Introduction

2-(tert-Butyl)-4-methoxyphenol, a major isomer of BHA, is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. The deuterated form, this compound, where the three hydrogen atoms on the methoxy (B1213986) group are replaced by deuterium, serves as an invaluable internal standard for quantitative analysis. Its distinct mass shift allows for precise differentiation from the non-labeled analyte in complex matrices. Understanding its mass spectrum is critical for method development, metabolite identification, and kinetic studies.

This guide focuses on the electron ionization (EI) mass spectrum, which is a standard technique for the analysis of volatile and semi-volatile compounds like BHA.

Proposed Experimental Protocol: GC-MS Analysis

The following protocol describes a typical methodology for acquiring the mass spectrum of this compound.

2.1 Instrumentation

A Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is recommended.[1][2]

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B MSD, Thermo Scientific ISQ 7000, or equivalent single quadrupole or ion trap mass spectrometer.[1]

-

Autosampler: For automated, reproducible injections.

2.2 Chromatographic Conditions

-

Column: A non-polar or low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), provides excellent separation for phenolic compounds.[1][2][3]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1][3]

-

Injection Mode: Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.[1][2]

-

Oven Temperature Program:

2.3 Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280-300 °C.[1]

-

Scan Range: 40-400 amu (m/z).

2.4 Sample Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol, acetonitrile, or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct injection.

-

Derivatization (Optional): For enhanced volatility and peak shape, phenolic compounds can be derivatized (e.g., silylation) prior to GC-MS analysis, though BHA is sufficiently volatile for direct analysis.[2][4]

Experimental Workflow

The logical flow for the analysis is depicted below.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the known spectrum of its non-deuterated analogue and the +3 Da mass shift from the -OCD₃ group.[5] The molecular weight of the deuterated compound is 183.26 g/mol .

4.1 Predicted Mass Spectrum Data

The table below summarizes the major expected ions, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z (Predicted) | Relative Intensity | Ion Structure / Proposed Fragment Loss |

| 183 | Moderate | [M]⁺ (Molecular Ion) |

| 168 | High | [M - CH₃]⁺ |

| 140 | Low | [M - C₃H₇]⁺ |

| 125 | Moderate | [M - C₄H₁₀]⁺ |

| 94 | Low | [C₆H₅OD]⁺ |

| 77 | Low | [C₆H₅]⁺ |

4.2 Fragmentation Pathway

Electron ionization of this compound results in a molecular ion ([M]⁺) at m/z 183. The primary and most characteristic fragmentation pathway for this class of compounds is the alpha-cleavage of a methyl group from the bulky tert-butyl substituent.[6]

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion at m/z 183 .

-

Formation of the Base Peak (m/z 168): The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This results in a stable, resonance-delocalized secondary carbocation, which is observed as the base peak (the most intense peak) at m/z 168 ([M - 15]⁺).

-

Other Fragmentations: Less prominent fragmentation pathways include the loss of larger alkyl fragments from the tert-butyl group or cleavage of the aromatic ring structure.

The proposed fragmentation pathway is illustrated in the diagram below.

Conclusion

The mass spectrum of this compound is characterized by a distinct molecular ion at m/z 183 and a prominent base peak at m/z 168, corresponding to the loss of a methyl group. This predictable fragmentation makes it an ideal internal standard for the quantification of BHA. The GC-MS protocol outlined provides a robust framework for obtaining high-quality data for use in pharmaceutical development, quality control, and advanced research applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matec-conferences.org [matec-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]

- 6. whitman.edu [whitman.edu]

In-Depth Technical Guide on the NMR Spectroscopy of 2-(tert-Butyl)-4-methoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-(tert-Butyl)-4-methoxyphenol-d3. Given the scarcity of direct experimental data for this deuterated compound, this guide presents a detailed analysis of the non-deuterated analogue, 2-(tert-Butyl)-4-methoxyphenol, which is the primary component of the common antioxidant Butylated Hydroxyanisole (BHA). Furthermore, this guide offers a comparative analysis with its common isomer, 3-tert-Butyl-4-methoxyphenol.

The deuteration at the methoxy (B1213986) group (-OCD₃) in this compound introduces specific changes in its NMR spectra, which are critical for structural verification and isotopic labeling studies. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the analysis.

Data Presentation: NMR Spectral Data

The quantitative NMR data for 2-(tert-Butyl)-4-methoxyphenol and its isomer, 3-(tert-Butyl)-4-methoxyphenol, are summarized below. These values are compiled from various spectral databases and are typically recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.

Table 1: ¹H NMR Spectral Data of BHA Isomers

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-(tert-Butyl)-4-methoxyphenol | -C(CH₃)₃ | ~1.42 | Singlet | N/A |

| -OCH₃ | ~3.79 | Singlet | N/A | |

| Ar-H (H-6) | ~6.85 | Doublet | ~2.9 | |

| Ar-H (H-5) | ~6.75 | Doublet of Doublets | ~8.5, 2.9 | |

| Ar-H (H-3) | ~6.65 | Doublet | ~8.5 | |

| -OH | ~4.8-5.5 | Broad Singlet | N/A | |

| 3-(tert-Butyl)-4-methoxyphenol | -C(CH₃)₃ | ~1.40 | Singlet | N/A |

| -OCH₃ | ~3.81 | Singlet | N/A | |

| Ar-H (H-2) | ~6.90 | Doublet | ~2.3 | |

| Ar-H (H-6) | ~6.70 | Doublet of Doublets | ~8.4, 2.3 | |

| Ar-H (H-5) | ~6.80 | Doublet | ~8.4 | |

| -OH | ~4.8-5.5 | Broad Singlet | N/A |

Table 2: ¹³C NMR Spectral Data of BHA Isomers

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| 2-(tert-Butyl)-4-methoxyphenol | -C (CH₃)₃ | ~34.5 |

| -C(C H₃)₃ | ~29.5 | |

| -OC H₃ | ~55.8 | |

| Ar-C (C-3) | ~111.9 | |

| Ar-C (C-5) | ~115.3 | |

| Ar-C (C-6) | ~116.1 | |

| Ar-C (C-2) | ~138.2 | |

| Ar-C (C-1) | ~147.1 | |

| Ar-C (C-4) | ~153.0 | |

| 3-(tert-Butyl)-4-methoxyphenol | -C (CH₃)₃ | ~35.0 |

| -C(C H₃)₃ | ~30.0 | |

| -OC H₃ | ~56.0 | |

| Ar-C (C-5) | ~110.0 | |

| Ar-C (C-6) | ~114.5 | |

| Ar-C (C-2) | ~117.0 | |

| Ar-C (C-3) | ~140.0 | |

| Ar-C (C-1) | ~148.0 | |

| Ar-C (C-4) | ~154.0 |

Predicted NMR Data for this compound

Deuteration of the methoxy group will lead to the following predictable changes in the NMR spectra:

-

¹H NMR Spectrum: The singlet corresponding to the -OCH₃ protons at approximately 3.79 ppm will be absent. The remaining signals for the tert-butyl and aromatic protons will show negligible changes in their chemical shifts and coupling patterns.

-

¹³C NMR Spectrum: The resonance for the deuterated methoxy carbon (-OCD₃) will appear as a multiplet (typically a triplet with a C-D coupling constant of ~20-22 Hz) and will be shifted slightly upfield compared to the non-deuterated carbon. The chemical shifts of the other carbon atoms in the molecule are expected to remain largely unchanged.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality NMR spectra of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other common NMR solvents such as acetone-d₆ or DMSO-d₆ can also be used.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR-based analysis and characterization of this compound.

The Antioxidant Profile of 2-(tert-Butyl)-4-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(tert-Butyl)-4-methoxyphenol, a key isomer of Butylated Hydroxyanisole (BHA), is a synthetic phenolic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries. Its efficacy in preventing oxidative degradation is attributed to its potent free radical scavenging capabilities and its ability to modulate endogenous antioxidant defense systems. This technical guide provides an in-depth analysis of the antioxidant properties of 2-(tert-Butyl)-4-methoxyphenol, presenting quantitative data, detailed experimental protocols for its evaluation, and a thorough examination of the molecular pathways it influences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and formulation science.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathophysiology of numerous diseases and the degradation of various materials. Antioxidants are crucial in mitigating oxidative damage. Synthetic phenolic antioxidants, such as 2-(tert-Butyl)-4-methoxyphenol, have been instrumental in preserving the integrity and extending the shelf-life of a wide array of products. This guide focuses on the core antioxidant characteristics of the 2-(tert-Butyl)-4-methoxyphenol isomer, providing a detailed scientific overview for advanced applications.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of 2-(tert-Butyl)-4-methoxyphenol is its function as a free radical scavenger. The phenolic hydroxyl group is central to this activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1] The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a feature enhanced by the electron-donating methoxy (B1213986) group and the sterically hindering tert-butyl group.[2]

This steric hindrance provided by the tert-butyl group at the ortho position reduces the reactivity of the phenoxy radical, preventing it from initiating new radical chains and promoting its eventual termination.[2]

Synergistic Antioxidant Effects

2-(tert-Butyl)-4-methoxyphenol often exhibits enhanced antioxidant activity when used in combination with other antioxidants, a phenomenon known as synergism. A notable example is its interaction with butylated hydroxytoluene (BHT). In such mixtures, BHT can act as a hydrogen replenisher for the BHA phenoxy radical, thereby regenerating BHA and prolonging its antioxidant capacity.[2] This synergistic interaction has been observed to be more effective in inhibiting the expression of inflammatory markers like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) than either antioxidant alone.[2][3][4][5]

Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, 2-(tert-Butyl)-4-methoxyphenol influences endogenous antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Upon exposure to oxidative stress or electrophilic compounds like BHA and its metabolites, specific cysteine residues in Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[9] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[9][10]

The activation of Nrf2 by BHA has been shown to be associated with the activation of mitogen-activated protein kinases (MAPKs), such as JNK1 and ERK2.[6] Oxidized metabolites of BHA, such as tert-butylhydroquinone (B1681946) (tBHQ), are particularly potent activators of the Nrf2 pathway.[6]

Figure 1. Activation of the Nrf2 signaling pathway by 2-(tert-Butyl)-4-methoxyphenol (BHA).

Quantitative Antioxidant Activity

The antioxidant efficacy of 2-(tert-Butyl)-4-methoxyphenol has been quantified using various in vitro assays. The following tables summarize key data from the literature.

| Assay | Radical Species | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| DPPH Radical Scavenging | DPPH• | 105.2 ± 1.1 | - | - |

| Assay | Method | Result | Units |

| Radical Scavenging Capacity | - | 22.02% (for 2% BHA/HDPE cap) | % |

Note: Quantitative data for BHA is often presented in the context of specific formulations or in comparison with other antioxidants, and direct IC50 values for the pure 2-isomer are not always readily available in isolation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant properties. The following are protocols for key experiments cited in the evaluation of 2-(tert-Butyl)-4-methoxyphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of 2-(tert-Butyl)-4-methoxyphenol and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent such as methanol (B129727) or ethanol (B145695).

-

Create a series of dilutions from the stock solutions.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well microplate or cuvettes, add a specific volume of each dilution of the test compound or standard to a fixed volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.[11]

Figure 2. Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

-

Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the 2-(tert-Butyl)-4-methoxyphenol and a standard antioxidant.

-

Add a small volume of each antioxidant dilution to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Inhibition of Lipid Peroxidation Assay

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system such as linoleic acid emulsion. The extent of oxidation can be measured by various methods, including the formation of thiobarbituric acid reactive substances (TBARS).

Procedure (β-carotene-linoleic acid assay):

-

Prepare a stock solution of β-carotene, linoleic acid, and Tween 40 in chloroform (B151607).

-

Evaporate the chloroform under vacuum.

-

Add oxygenated distilled water to the residue and shake vigorously to form an emulsion.

-

Add aliquots of the 2-(tert-Butyl)-4-methoxyphenol solution at different concentrations to test tubes containing the emulsion.

-

Incubate the tubes in a water bath at 50°C.

-

Measure the absorbance of the β-carotene at 470 nm at regular intervals.

-

The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence of the antioxidant to that of a control.

Applications in Drug Development

The potent antioxidant properties of 2-(tert-Butyl)-4-methoxyphenol make it a valuable excipient in pharmaceutical formulations. Its primary role is to protect active pharmaceutical ingredients (APIs) and other formulation components from oxidative degradation, thereby enhancing drug stability and extending shelf life.[12] Its ability to be effective at low concentrations and its synergistic effects with other antioxidants offer formulation flexibility.

Conclusion

2-(tert-Butyl)-4-methoxyphenol is a highly effective antioxidant with a well-characterized mechanism of action involving both direct free radical scavenging and the modulation of cellular antioxidant defense pathways. Its synergistic potential with other antioxidants further enhances its utility. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community, facilitating further research and application of this important compound in the development of stable and efficacious products. While its antioxidant properties are well-established, ongoing research continues to explore its broader biological effects and potential therapeutic applications.

References

- 1. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 2. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. seejph.com [seejph.com]

The Core Mechanism of Action of Butylated Hydroxyanisole (BHA): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely employed as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1][2] Its primary mechanism of action is centered on the donation of a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing them and terminating the chain reactions of oxidation.[3][4] Beyond this fundamental antioxidant activity, BHA exhibits a complex and multifaceted interaction with cellular systems. It is a potent inducer of Phase II detoxifying enzymes through the activation of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[5][6] Furthermore, BHA modulates key signaling pathways involved in apoptosis and cell proliferation and can interact directly with cellular membranes and mitochondria.[7][8][9] However, under specific conditions, BHA and its metabolites can engage in redox cycling, leading to a pro-oxidant effect and the generation of reactive oxygen species (ROS).[10][11] This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.

Primary Antioxidant Mechanism: Free Radical Scavenging

The cornerstone of BHA's function is its ability to act as a chain-breaking free radical scavenger.[12] Composed of a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole, the phenolic hydroxyl group is the active center of the molecule.[3][13] The mechanism involves the donation of the hydrogen atom from this hydroxyl group to a free radical (R•), effectively neutralizing it. The resulting BHA phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new oxidation chains.[3]

This direct scavenging activity is the basis for its widespread use in preventing the rancidification of fats and oils in food products.[2][13]

References

- 1. Butylated hydroxyanisole in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry of BHA and BHT Food Preservatives [thoughtco.com]

- 3. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 4. Butylated Hydroxyanisole (BHA) | American Society of Baking [asbe.org]

- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of phase I, II and III drug metabolism/transport by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of butylated hydroxylanisole against hydrogen peroxide-induced apoptosis in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The importance of cellular proliferation induced by BHA and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of butylated hydroxyanisole with mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of oxidative DNA damages and enhancement of cell proliferation in human lymphocytes in vitro by butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of the occurrence, metabolites and health risks of butylated hydroxyanisole (BHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

Stability and Storage of 2-(tert-Butyl)-4-methoxyphenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(tert-Butyl)-4-methoxyphenol-d3 (BHA-d3). Due to the limited availability of specific stability data for the deuterated form, this guide synthesizes information from studies on its non-deuterated analogue, butylated hydroxyanisole (BHA), and general principles of phenolic antioxidant stability.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-(tert-Butyl)-4-(methoxy-d3)phenol |

| CAS Number | 1794892-02-6 |

| Molecular Formula | C₁₁H₁₃D₃O₂ |

| Molecular Weight | 183.26 g/mol |

| Structure | A deuterated isotopologue of 2-tert-Butyl-4-methoxyphenol |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. The following conditions are recommended based on supplier information and data for the non-deuterated form.

| Parameter | Recommendation | Source |

| Temperature | 2-8°C (Refrigerator) | [1] |

| Light | Store in the dark.[2] | [2] |

| Atmosphere | Keep in a tightly sealed container in a dry and well-ventilated place.[3] | [3] |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong acids.[3] | [3] |

Stability Profile

Thermal Stability

Phenolic antioxidants, including BHA, can degrade at elevated temperatures. One study found that BHA is less thermally stable than other antioxidants like butylated hydroxytoluene (BHT) and tertiary butylhydroxyquinone (TBHQ). At 150°C, BHA was inactivated by 70%.[4]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of BHA. One study on the photodegradation of BHA in aqueous solutions reported a half-life of 3.75 hours under simulated solar irradiation.[5] The degradation process can be accelerated in the presence of organic matter.[5] Prolonged exposure to sunlight should be avoided.[6]

Chemical Degradation

BHA can be degraded by strong oxidizing agents. Studies have shown that processes involving UV irradiation, ozonation, and persulfate can lead to the degradation of BHA.[7][8] The primary degradation pathways involve:

-

Hydroxylation : Addition of hydroxyl groups to the aromatic ring.[7]

-

Ring-opening : Cleavage of the aromatic ring structure.[7]

-

Dimerization and Coupling Reactions : Formation of larger molecules from BHA radicals.[7][9]

The rate of degradation is influenced by pH, with different degradation mechanisms observed under acidic, neutral, and basic conditions.[10]

Experimental Protocols

While specific stability-indicating methods for this compound are not published, a general approach based on established guidelines and related literature can be adopted.

General Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[11]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound

-

Calibrated stability chambers (temperature and humidity controlled)

-

Light-protective containers (e.g., amber glass vials)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Validated stability-indicating analytical method

Methodology:

-

Sample Preparation: Aliquot the this compound into multiple light-protective containers to minimize the impact of repeated sampling.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for hot/humid zones)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Recommended: 5°C ± 3°C (refrigerator)

-

-

Testing Schedule: Analyze the samples at predetermined time points. A typical schedule includes:

-

Initial (Time 0)

-

Accelerated: 1, 3, and 6 months

-

Long-term: 3, 6, 9, 12, 18, 24, and 36 months

-

-

Analytical Procedure: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

-

Data Analysis: Evaluate any changes in purity, the appearance of new peaks (degradants), and calculate the rate of degradation if significant changes are observed.

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

Subject the this compound to the following stress conditions:

-

Acid Hydrolysis: Reflux in 0.1 M HCl.

-

Base Hydrolysis: Reflux in 0.1 M NaOH.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid material at a high temperature (e.g., 105°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

Analyze the stressed samples by HPLC to identify and characterize the degradation products.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Key Storage and Avoidance Factors for Stability.

Caption: General Stability Testing Workflow.

Caption: Known Degradation Pathways for BHA.

References

- 1. Stability of some phenolic antioxidants in fatty preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2(3)-tert-Butyl-4-methoxyphenol, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. arches.union.edu [arches.union.edu]

- 6. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction pathways and kinetics of butylated hydroxyanisole with UV, ozonation, and UV/O(3) processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

Solubility of 2-(tert-Butyl)-4-methoxyphenol-d3 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(tert-Butyl)-4-methoxyphenol-d3. Due to a lack of specific quantitative solubility data for the deuterated form in publicly available literature, this guide presents qualitative solubility information for the non-deuterated analogue, 2-(tert-Butyl)-4-methoxyphenol, which is expected to have very similar solubility properties. The primary function of this compound as an antioxidant is also explored, alongside detailed experimental protocols for solubility determination.

Core Data Presentation: Solubility Profile

| Solvent | Qualitative Solubility | Quantitative Data (for BHA isomer mixture) |

| Polar Protic Solvents | ||

| Water | Insoluble[1][2][3][4] | <0.1 g/100 mL at 18.5 °C[2] |

| Ethanol | Soluble[1] | Freely soluble[2][3][4] |

| Methanol | Soluble[1] | Soluble[2] |

| Propylene Glycol | Freely soluble[2][3] | |

| Polar Aprotic Solvents | ||

| Chloroform | Soluble[1] | Freely soluble[2] |

| Nonpolar Solvents | ||

| Fats and Oils | Soluble[1] | Freely soluble in cottonseed oil, peanut oil, soybean oil[2] |

| Ether | Freely soluble[2] | |

| Hexane | Soluble[2] |

Disclaimer: The quantitative data presented is for Butylated Hydroxyanisole (BHA), which is a mixture of 2-(tert-Butyl)-4-methoxyphenol and 3-(tert-Butyl)-4-methoxyphenol. This data should be used as an estimate for the solubility of the pure 2-isomer and its deuterated form.

Experimental Protocols

For researchers seeking to determine the precise solubility of this compound, the following established methodologies are recommended.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: The container is placed in a constant temperature environment, such as a thermostatic shaker bath. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique:

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and specific method for determining the concentration of the compound. A calibration curve with standards of known concentrations is required.

-

Gravimetric Analysis: A known mass or volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.

-

Antioxidant Mechanism

2-(tert-Butyl)-4-methoxyphenol is a well-known antioxidant. Its primary mechanism of action involves the donation of its phenolic hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation. The bulky tert-butyl group ortho to the hydroxyl group enhances its stability and efficacy.

Caption: General mechanism of free radical scavenging by 2-(tert-Butyl)-4-methoxyphenol.

References

Technical Guide: 2-(tert-Butyl)-4-methoxyphenol-d3 - Commercial Availability, Synthesis, and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Commercial Sources and Purity

Direct commercial sources for 2-(tert-Butyl)-4-methoxyphenol-d3 are not readily identifiable, indicating that this is a specialty chemical requiring custom synthesis. However, the key precursors for a plausible synthetic route—2-tert-butylhydroquinone and a deuterated methylating agent—are commercially available from various suppliers. The purity of the final product will be contingent on the purity of these starting materials and the subsequent purification steps.

Precursor and Reagent Availability

The recommended synthetic pathway involves the methylation of 2-tert-butylhydroquinone using a deuterated methylating agent such as iodomethane-d3 (B117434) or dimethyl sulfate-d6.

| Compound | Supplier Examples | Reported Purity |

| 2-tert-Butylhydroquinone | Thermo Scientific Chemicals, Sigma-Aldrich, Otto Chemie Pvt. Ltd. | ≥96.0% to 98% |

| Iodomethane-d3 | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich | Isotopic Purity: ≥99.5 atom % D, Chemical Purity: ≥98% to ≥99% (CP)[1][2] |

| Dimethyl sulfate-d6 | Sigma-Aldrich, Eurisotop | Isotopic Purity: 99 atom % D, Chemical Purity: 98% to 99% (CP)[3][4][5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of butylated hydroxyanisole (BHA).[6][7] The procedure involves the selective O-methylation of 2-tert-butylhydroquinone using iodomethane-d3.

Materials:

-

2-tert-butylhydroquinone (≥97%)

-

Iodomethane-d3 (≥99.5 atom % D)

-

Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Petroleum ether for recrystallization

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylhydroquinone in the chosen anhydrous solvent (THF or DMSO).

-

Cool the solution in an ice bath and slowly add the base (e.g., sodium hydride or potassium hydroxide).

-

Stir the mixture for 30 minutes at 0°C.

-

Add iodomethane-d3 dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from petroleum ether to yield the final product.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be determined using a reverse-phase HPLC method, similar to those used for the non-deuterated analog.[8][9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Primesep B or a similar C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., sulfuric acid) for improved peak shape.[8]

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase or a suitable organic solvent.

Procedure:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject a known concentration of the sample onto the column.

-

Run the gradient program and record the chromatogram.

-

The purity is determined by the area percentage of the main peak corresponding to this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the successful incorporation of the deuterium (B1214612) label.

¹H NMR:

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy (B1213986) protons (around 3.8 ppm in the non-deuterated analog) will be absent. The remaining peaks for the aromatic and tert-butyl protons should be present.

²H NMR (Deuterium NMR):

A ²H NMR spectrum should show a signal corresponding to the deuterium atoms in the methoxy group, confirming the successful deuteration.

¹³C NMR:

The ¹³C NMR spectrum will show the carbons of the aromatic ring and the tert-butyl group. The carbon of the deuterated methoxy group will appear as a multiplet due to coupling with deuterium, and its intensity will be significantly lower compared to the non-deuterated analog.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for purity and structural confirmation.

References

- 1. Methyl iodide-Dâ + copper wire (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Iodomethane-d3 ≥99.5 atom % D, ≥99% (CP), contains copper as stabilizer | 865-50-9 [sigmaaldrich.com]

- 3. 硫酸二甲酯-d6 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dimethyl sulfate-d6 D 99atom 15199-43-6 [sigmaaldrich.com]

- 5. DIMETHYL SULFATE | Eurisotop [eurisotop.com]

- 6. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Pressurized Solvent Extraction and HPLC Determination of BHA and BHT in Food [spkx.net.cn]

An In-Depth Technical Guide to the Safety and Handling of 2-(tert-Butyl)-4-methoxyphenol-d3

Disclaimer: This document provides a comprehensive overview of the safety data and handling precautions for 2-(tert-Butyl)-4-methoxyphenol-d3. The information is primarily based on data available for the non-deuterated analogue, 2-(tert-Butyl)-4-methoxyphenol, a major component of the commercial antioxidant Butylated Hydroxyanisole (BHA). The toxicological properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, as the isotopic substitution is unlikely to significantly alter its chemical reactivity and biological interactions. This guide is intended for researchers, scientists, and professionals in drug development and should be used in conjunction with a formal risk assessment and adherence to all applicable safety regulations.

Chemical and Physical Properties

This compound is a deuterated form of the synthetic antioxidant 2-(tert-Butyl)-4-methoxyphenol. The non-deuterated compound is a waxy solid that is practically insoluble in water but soluble in various organic solvents and oils.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃D₃O₂ | |

| Molecular Weight | ~183.27 g/mol | |

| Appearance | White to off-white or slightly yellow waxy solid | [2][3] |

| Odor | Faint characteristic odor | [2] |

| Melting Point | 48 - 55 °C | [2][3] |

| Boiling Point | 268 °C | [2][3] |

| Flash Point | 113 °C | [2][3] |

| Water Solubility | Insoluble | [1] |

| Solubility in other solvents | Soluble in ethanol, methanol, chloroform, fats, and oils | [1] |

Hazard Identification and GHS Classification

Based on the data for 2(3)-tert-Butyl-4-methoxyphenol (BHA), the compound is classified as hazardous.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Carcinogenicity | Category 1B / 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Toxicological Data

The toxicological profile of 2-(tert-Butyl)-4-methoxyphenol is primarily characterized by its acute oral toxicity, irritant properties, and long-term effects such as potential carcinogenicity and endocrine disruption.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2910 mg/kg | [4] |

| LD50 | Rat | Intraperitoneal | 2000 mg/kg | [2] |

| LD50 | Mouse | Oral | 1100 mg/kg | |

| LD50 | Rabbit | Oral | 2100 mg/kg | |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | [2] |

Carcinogenicity: The U.S. Department of Health and Human Services considers BHA as "reasonably anticipated to be a human carcinogen".[1] Studies have shown that it can cause cancer in the forestomach of rats, mice, and hamsters.[1] However, the relevance of these findings to humans is debated as humans do not have a forestomach.[1]

Endocrine Disruption: There is evidence to suggest that BHA has endocrine-disrupting effects. In vitro studies have indicated weak estrogenic and anti-androgenic properties.[5] In vivo studies in rats have shown anti-estrogenic effects, such as a reduction in uterine weight.[5] It is hypothesized that BHA can interfere with hormone systems, potentially harming reproductive organs and fetal development.[6]

Handling and Safety Precautions

Due to the hazardous nature of this compound, strict safety protocols should be followed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Provide eyewash stations and safety showers in the work area.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong bases, and strong acids.[3]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. The following are summaries of relevant guidelines for the observed toxicological effects of BHA.

Repeated Dose 28-day Oral Toxicity Study (Based on OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.[4][7][8]

Workflow for a 28-day repeated dose oral toxicity study.

Uterotrophic Bioassay in Rodents (Based on OECD Guideline 440)

This short-term in vivo screening assay is used to identify substances with estrogenic properties by measuring the increase in uterine weight in female rodents.[9][10][11]

Workflow for the Uterotrophic Bioassay.

Potential Mechanism of Toxicity: Endocrine Disruption

The endocrine-disrupting activity of 2-(tert-Butyl)-4-methoxyphenol is a key area of toxicological concern. It is believed to interact with hormone signaling pathways, particularly those involving estrogen and androgen receptors.

Conceptual signaling pathway for endocrine disruption by BHA.

This guide provides a summary of the available safety data and handling precautions for this compound. It is crucial for all users to consult the original safety data sheets for the non-deuterated compound and to conduct a thorough risk assessment before use.

References

- 1. oecd.org [oecd.org]

- 2. WERCS Studio - Application Error [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. oecd.org [oecd.org]

- 5. Endocrine disrupting effects of butylated hydroxyanisole (BHA - E320) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in silico approach to study the interaction of BHA with selected steroid hormone receptors and investigating it’s agonistic and antagonistic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Interpreting the Certificate of Analysis for 2-(tert-Butyl)-4-methoxyphenol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for the isotopically labeled compound, 2-(tert-butyl)-4-methoxyphenol-d3. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of research materials, which is paramount in scientific research and drug development. This document outlines the key analytical tests performed, details the experimental methodologies, and provides a framework for interpreting the results.

Quantitative Data Summary

A typical Certificate of Analysis for this compound will present a summary of the quantitative data obtained from various analytical tests. These results provide a comprehensive profile of the compound's identity, purity, and physical properties.

Table 1: Identification and Physical Properties

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₁₁H₁₃D₃O₂ | Conforms | Mass Spectrometry |

| Molecular Weight | 183.27 g/mol | 183.27 | Mass Spectrometry |

| Melting Point | Report Value | 61-63 °C | USP <741> |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Purity (¹H NMR) | ≥ 98 atom % D | 99.2 atom % D | ¹H NMR Spectroscopy |

| Deuterium (B1214612) Incorporation (MS) | Report Value | ≥ 99% d₃ | LC-MS |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

This method determines the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically used.[1][2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.[3]

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase.

-

Analysis: The sample is injected, and the peak area of this compound is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity